molecular formula C21H21FN2O5S2 B11272560 Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B11272560
M. Wt: 464.5 g/mol
InChI Key: DQOWOBIYHIPLGS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocyclic structure, and various functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the benzothiophene core and the subsequent introduction of functional groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and the presence of the benzothiophene core

Properties

Molecular Formula

C21H21FN2O5S2

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 4-fluoro-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H21FN2O5S2/c1-28-15-6-3-5-14(13-15)23-9-11-24(12-10-23)31(26,27)20-18-16(22)7-4-8-17(18)30-19(20)21(25)29-2/h3-8,13H,9-12H2,1-2H3

InChI Key

DQOWOBIYHIPLGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC

Origin of Product

United States

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